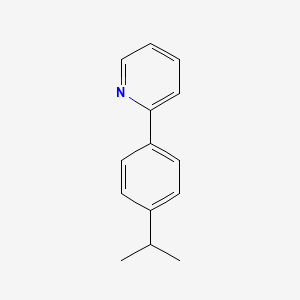

2-(4-Isopropylphenyl)pyridine

Description

2-(4-Isopropylphenyl)pyridine is a pyridine derivative featuring a 4-isopropylphenyl substituent at the 2-position of the pyridine ring. Pyridine derivatives are widely explored for their electronic properties, solubility characteristics, and applications in medicinal chemistry, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

2-(4-propan-2-ylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11(2)12-6-8-13(9-7-12)14-5-3-4-10-15-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDCPZDJMHHCRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Catalytic Conditions

The Suzuki-Miyaura reaction remains a cornerstone for constructing the biaryl bond in 2-(4-Isopropylphenyl)pyridine. Source outlines a four-step protocol starting with methyl 4-bromopicolinate (7 ), which undergoes Suzuki coupling with 4-isopropylbenzeneboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ (toluene/water, reflux). The intermediate ester 8 is reduced to aldehyde 9 via NaBH₄ and oxidized using Dess-Martin periodinane.

Table 1: Suzuki-Miyaura Coupling Optimization

| Entry | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 | |

| 2 | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 78 |

The instability of 2-pyridyl boronates necessitates careful optimization. Source highlights that electron-deficient palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) improve efficiency by mitigating protodeboronation.

Multicomponent Reactions

Cooperative Vinylogous Anomeric-Based Oxidation

Source demonstrates a one-pot synthesis of pyridines via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. Using a quinoline-based ionic liquid catalyst, aryl aldehydes, malononitrile, and sulfonamide derivatives react under solvent-free conditions (90°C, 2 mol% catalyst). Adapting this method, 4-isopropylbenzaldehyde could replace the sulfonamide component to yield this compound.

Key Advantages:

-

Short reaction times (<3 hours)

-

Solvent-free conditions enhance green chemistry metrics.

Alternative Coupling Strategies

C–H Activation

Source reviews C–H activation as a bypass to traditional cross-coupling. Directed ortho-metalation of pyridine derivatives enables direct arylation with 4-isopropylphenyl halides. For example, Pd-catalyzed C–H functionalization using directing groups (e.g., pyridyl) achieves biaryl bonds without organometallic reagents.

Main-Group Approaches

Magnesium- or zinc-mediated couplings offer metal-free alternatives. These methods, though less explored, avoid transition-metal catalysts and tolerate sensitive functional groups.

One-Step Acid-Catalyzed Synthesis

Camphorsulfonic Acid-Mediated Cyclization

Inspired by source, a one-step synthesis using camphorsulfonic acid in toluene (reflux, 3 hours) could condense 5-phenyltetrazole with methyl styrene. While this patent focuses on tetrazoles, analogous conditions may facilitate pyridine formation via cyclodehydration of appropriate precursors.

Proposed Pathway:

-

Condensation of 4-isopropylbenzaldehyde with ammonium acetate.

-

Cyclization catalyzed by Brønsted acids (e.g., camphorsulfonic acid).

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

*Hypothetical yield based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isopropylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an enzyme inhibitor . Research indicates that derivatives of pyridine, including 2-(4-Isopropylphenyl)pyridine, can inhibit various enzymes involved in critical biochemical pathways:

- Carbonic Anhydrase Inhibition : This enzyme plays a crucial role in regulating pH and bicarbonate levels in biological systems. Inhibition can lead to altered physiological processes, making it a target for drug development against conditions like glaucoma and edema.

- Dihydropteroate Synthetase : This enzyme is essential in bacterial folate synthesis. Compounds that inhibit this enzyme can serve as antibacterial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance, this compound and its analogs have shown promise in inducing apoptosis in cancer cell lines such as HeLa and MCF-7:

- Mechanism of Action : The compound induces apoptosis through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function, leading to cell cycle arrest at the G0/G1 phase .

- In Vitro Studies : MTT assays have demonstrated significant cytotoxic effects against cancer cells, with IC50 values indicating effective inhibition compared to standard treatments like cisplatin .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various pyridine derivatives on carbonic anhydrase and dihydropteroate synthetase. The results indicated that modifications to the isopropylphenyl group could enhance binding affinity and selectivity towards these enzymes, suggesting a pathway for developing targeted therapeutics .

Case Study 2: Anticancer Properties

Another research project synthesized a library of pyridine derivatives, including this compound. The most active compounds were assessed for their ability to induce apoptosis in cancer cell lines. Fluorescence microscopy confirmed increased ROS production and nuclear condensation in treated cells, highlighting the compound's potential as a novel anticancer agent .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Enzyme inhibition (carbonic anhydrase, dihydropteroate synthetase) |

| Anticancer Research | Induces apoptosis in cancer cell lines (HeLa, MCF-7) |

| Organic Synthesis | Building block for complex molecular structures |

| Industrial Use | Potential applications in specialty chemicals and materials synthesis |

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Substituted Phenyl Groups

Pyridine derivatives with substituted phenyl groups are extensively studied for their tunable physicochemical and biological properties. Key examples from the evidence include:

Table 1: Physical Properties of Selected Pyridine Derivatives

*Calculated based on molecular formula.

Key Observations :

- In contrast, the isopropyl group in the target compound is electron-donating, enhancing lipophilicity and possibly improving membrane permeability .

- Melting Points: Derivatives with bulkier substituents (e.g., 4-Br, 4-NO₂) exhibit higher melting points (up to 287°C), suggesting stronger intermolecular interactions. The isopropyl group may similarly contribute to higher melting points compared to unsubstituted 2-phenylpyridine .

Piperidine/Benzoylpiperidine Derivatives

While structurally distinct, benzoylpiperidine derivatives in highlight the role of substituents in modulating biological activity. For example:

Key Observations :

- Fluorine Substitution : Addition of a para-fluoro group in Compound 12 significantly enhances MAGL inhibition, demonstrating how electron-withdrawing substituents can optimize binding interactions. The isopropyl group in this compound may similarly influence target affinity by providing hydrophobic interactions in enzyme pockets .

Pyrimidine Derivatives

Pyrimidine-based analogs in and , such as methyl 4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate, differ in their heterocyclic core but share substituent motifs:

Key Observations :

- Heterocycle Effects : Pyrimidines (two nitrogen atoms) exhibit greater polarity and hydrogen-bonding capacity than pyridines. This difference may render pyrimidine derivatives more water-soluble but less lipophilic than this compound .

- Functional Groups : Sulfonyl and ester groups in pyrimidine derivatives () introduce additional sites for chemical modification, contrasting with the simpler pyridine-isopropylphenyl framework .

Biological Activity

Overview

2-(4-Isopropylphenyl)pyridine is an organic compound belonging to the class of pyridine derivatives, characterized by a pyridine ring substituted with a 4-isopropylphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, experimental findings, and implications for drug development.

- Molecular Formula : C15H17N

- Molecular Weight : 225.31 g/mol

- Structural Characteristics : The presence of the isopropyl group influences both steric and electronic properties, potentially enhancing biological interactions.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which may modulate enzyme activity or disrupt cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies:

- Cytotoxicity Assays : In vitro assays using cancer cell lines such as HeLa and MCF-7 have shown that this compound can inhibit cell growth effectively. For instance, a study reported an IC50 value indicating significant cytotoxicity at concentrations around 100 µM .

- Mechanisms of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by morphological changes observed through fluorescence microscopy. DAPI staining revealed nuclear condensation and fragmentation in treated cells, indicating the initiation of apoptotic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Model System | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth | |

| Anticancer | HeLa and MCF-7 cells | IC50 ~ 100 µM; apoptosis induction |

Detailed Findings

-

Cytotoxic Effects :

- The compound was tested against HeLa cells, showing significant cytotoxic effects with an IC50 value of approximately 28.3 µM when compared to standard chemotherapy agents like cisplatin .

- The mechanism involves the generation of reactive oxygen species (ROS), which contribute to DNA damage and subsequent cell death .

- Fluorescence Microscopy Observations :

Q & A

Q. What are the optimal synthetic routes for 2-(4-Isopropylphenyl)pyridine, and how can reaction conditions be adjusted to improve yield and purity?

- Methodological Answer : Synthesis of pyridine derivatives often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation steps. For this compound, intermediates like 4-isopropylphenylboronic acid and halogenated pyridines can be used. Reaction parameters such as catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity, and temperature should be optimized. For example, using anhydrous DMF at 80°C under inert gas may enhance coupling efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol) is critical for achieving >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridine and isopropylphenyl groups) and coupling patterns. For example, the pyridine H2 proton typically shows a singlet due to symmetry .

- IR : Confirm C=N stretching (≈1600 cm⁻¹) and aromatic C-H bonds (≈3000 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ≈ 211 for [M+H]⁺) and fragmentation patterns validate the molecular formula. High-resolution MS (HRMS) ensures exact mass matching .

Q. What preliminary toxicity assessments should be conducted for this compound in laboratory settings?

- Methodological Answer :

- Acute Toxicity : Perform OECD 423 tests on rodent models for oral, dermal, and inhalation exposure. Monitor LD₅₀ values and clinical signs (e.g., respiratory distress, skin irritation).

- In Vitro Assays : Use Ames test (bacterial reverse mutation) for mutagenicity and MTT assay (cell viability) in human cell lines (e.g., HepG2).

- Safety Protocols : Adopt PPE guidelines from SDS, including nitrile gloves, lab coats, and fume hoods for handling .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-isopropylphenyl substituent influence the reactivity of this compound in catalytic applications?

- Methodological Answer :

- Steric Effects : The bulky isopropyl group may hinder axial coordination in metal complexes (e.g., Pd or Ru catalysts), reducing catalytic turnover. Computational modeling (DFT) can quantify steric parameters (e.g., %Vbur).

- Electronic Effects : Electron-donating isopropyl groups increase electron density on the pyridine ring, altering redox potentials (cyclic voltammetry) and ligand-metal charge transfer. Compare with analogs (e.g., 4-fluorophenyl derivatives) to isolate electronic contributions .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) and normalize variables (e.g., IC₅₀ values, assay conditions).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., para-isopropyl vs. meta-methyl) and correlate with activity trends. For example, fluorination at the phenyl ring may enhance MAGL inhibition .

- Assay Validation : Replicate conflicting studies under standardized protocols (e.g., enzyme concentration, incubation time) to identify methodological biases .

Q. What strategies mitigate degradation of this compound under oxidative or photolytic conditions during long-term storage?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (ICH Q1A guidelines) using UV light (photostability) and H₂O₂ (oxidative stress). Monitor degradation products via HPLC-MS.

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under argon.

- Temperature Control : Store at −20°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.